N-アセチル-O-メチル-D-セリン

概要

説明

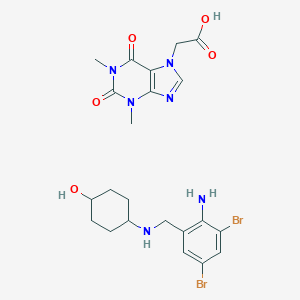

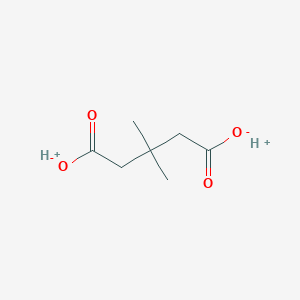

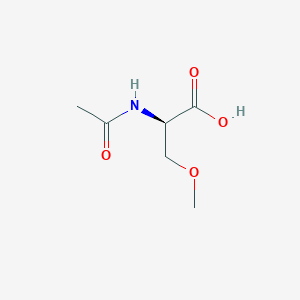

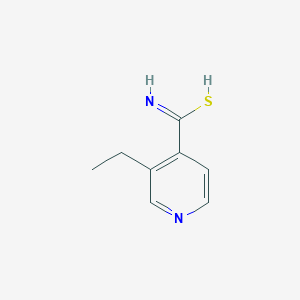

(2R)-2-acetamido-3-methoxypropanoic acid, also known as (2R)-2-acetamido-3-methoxypropionic acid, is an organic acid with a carboxylic acid group and an amide group. It is an important component of many natural and synthetic compounds, and is commonly used in scientific research. Potential future directions will also be discussed.

科学的研究の応用

神経伝達と認知機能

N-アセチル-O-メチル-D-セリン: は、中枢神経系において重要な役割を果たします。 シナプス可塑性、学習、記憶に関与するN-メチル-D-アスパラギン酸(NMDA)受容体の共アゴニストとして作用します 。研究によると、この化合物のレベルを調節することは、脳機能に大きな影響を与え、認知障害の新しい治療法につながる可能性があります。

抗うつ効果

研究によると、D-セリン、N-アセチル-O-メチル- は、動物モデルにおいて抗うつ作用を示します。 気分調節に関与する脳領域である腹側被蓋野における脳由来神経栄養因子(BDNF)シグナル伝達経路とシナプス適応を調節すると考えられています .

発生生物学

モデル生物であるDictyostelium discoideumにおいて、N-アセチル-O-メチル-D-セリンは発生の調節に関与しています。 この生物におけるD-セリンの代謝は、その成長と分化プロセスを制御するシグナル伝達経路に関連しています .

分析方法開発

この化合物は、分析化学における方法開発およびバリデーションのための参照標準として使用されます。 特に、医薬品製造における品質管理プロセスにおいて重要です .

化学合成

N-アセチル-O-メチル-D-セリン: は、複雑な分子の合成におけるビルディングブロックとして役立ちます。 さまざまな形態で存在するため、立体化学を探索したり、エナンチオマー的に純粋な化合物を合成したりすることができます .

栄養学的研究

この化合物は、N-アセチル化アミノ酸の代謝と健康への影響を理解するための栄養学的研究で使用されます。 また、異なる状態におけるアミノ酸の特性を探索するために、物理化学的およびラセミ混合物の研究にも使用されています .

作用機序

Target of Action

N-acetyl-O-methyl-D-serine, also known as (2R)-2-acetamido-3-methoxypropanoic acid or D-Serine, N-acetyl-O-methyl-, primarily targets the N-Methyl-D-aspartate receptors (NMDAR) . NMDARs are ligand-gated ion channels involved in numerous neurological functions, including memory, learning, and synapsis plasticity . The main agonist is L-glutamate, and D-serine and glycine are co-agonists .

Mode of Action

N-acetyl-O-methyl-D-serine interacts with its targets, the NMDARs, as a direct, full agonist . This means it binds to the receptor and activates it, leading to a biological response. In the case of NMDARs, this response is typically the opening of the ion channel, allowing ions to flow into the neuron and generate an electrical signal .

Biochemical Pathways

The compound is involved in the serine and one-carbon unit metabolisms . These are essential biochemical pathways implicated in fundamental cellular functions such as proliferation, biosynthesis of important anabolic precursors, and the availability of methyl groups . D-serine, a derivative of serine, has been described as a neuromodulator of NMDARs in both mammals and plants .

Pharmacokinetics

It is known that the compound can be used for the analytical method development, method validation (amv), and quality-controlled (qc) application for abbreviated new drug application (anda) or during the commercial production of lacosamide .

Result of Action

It is known that d-serine, a derivative of serine, plays important roles in brain functions such as memory and learning by binding to nmda- and δ2 glutamate receptors .

Action Environment

It is known that the compound can be used in nutritional, physicochemical, and racemic studies .

Safety and Hazards

将来の方向性

特性

IUPAC Name |

(2R)-2-acetamido-3-methoxypropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11NO4/c1-4(8)7-5(3-11-2)6(9)10/h5H,3H2,1-2H3,(H,7,8)(H,9,10)/t5-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SDNGNSKFWTZCJG-RXMQYKEDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC(COC)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)N[C@H](COC)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

161.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

196601-67-9 | |

| Record name | N-Acetyl-O-methyl-D-serine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0196601679 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-ACETYL-O-METHYL-D-SERINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7JMQ5F7NP5 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-Azabicyclo[4.2.0]octan-8-one, 7-phenyl-, (6R,7S)-](/img/structure/B110429.png)